1H-indol-4-yl 4-methylbenzoate
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Overview
Description
1H-indol-4-yl 4-methylbenzoate is a compound that combines the indole and benzoate moieties. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its aromatic properties and biological activities . The benzoate group, derived from benzoic acid, is commonly used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1H-indol-4-yl 4-methylbenzoate typically involves the esterification of 1H-indol-4-ol with 4-methylbenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and often requires a dehydrating agent like thionyl chloride to drive the reaction to completion . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1H-indol-4-yl 4-methylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indol-4-yl 4-methylbenzoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or viral replication . The benzoate group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
1H-indol-4-yl 4-methylbenzoate can be compared with other indole derivatives, such as:
1H-indol-3-yl acetate: Similar in structure but with an acetate group instead of a benzoate group, leading to different reactivity and biological properties.
1H-indol-2-yl benzoate: The position of the benzoate group on the indole ring affects the compound’s chemical behavior and biological activity.
1H-indol-4-yl acetate: Another closely related compound with an acetate group, used in different synthetic and biological applications.
These comparisons highlight the unique properties of this compound, particularly its combination of the indole and benzoate moieties, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
1H-indol-4-yl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-5-7-12(8-6-11)16(18)19-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNCBHNGGPRIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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